Phenyl trifluorovinyl ether
Overview
Description
Phenyl trifluorovinyl ether is a chemical compound with the molecular formula C8H5F3O . It has a molecular weight of 174.12 g/mol . The IUPAC name for this compound is 1,2,2-trifluoroethenoxybenzene .
Synthesis Analysis
The synthesis of trifluorovinyl ethers, including Phenyl trifluorovinyl ether, has been studied . The process involves the co-hydrolysis-polycondensation of methyl alkoxysilane monomers and {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane . The sodium alkoxide ring opened hexafluoropropene oxide at the more highly substituted carbon (C2) to give the 2-alkoxy-2,3,3,3-tetrafluoropropionic acid ester incorporating 2 equiv of the alcohol, ROCF (CF3)CO2R . Hydrolysis of the ester and reaction of the resulting sodium 2-alkoxy-2,3,3,3-tetrafluoropropionate with chlorotrimethylsilane gave the trimethylsilyl 2-alkoxy-2,3,3,3-tetrafluoropropionate, ROCF (CF3)CO2Si (CH3)3 . Gas phase vacuum thermolysis of the trimethylsilyl ester at 140−150 °C gave the corresponding TFVEs in 55−63% yields .
Molecular Structure Analysis
The molecular structure of Phenyl trifluorovinyl ether can be represented by the canonical SMILES notation: C1=CC=C(C=C1)OC(=C(F)F)F . This notation represents the structure of the molecule in terms of the atoms present and the bonds between them.
Physical And Chemical Properties Analysis
Phenyl trifluorovinyl ether has a molecular weight of 174.12 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has two rotatable bonds . Its exact mass and monoisotopic mass are both 174.02924926 g/mol . Its topological polar surface area is 9.2 Ų . It has 12 heavy atoms . Its complexity, as computed by Cactvs, is 169 .
Scientific Research Applications
Polymer Engineering and Material Properties
Phenyl trifluorovinyl ether has been investigated for its potential in polymer engineering. Pummer and Wall (1963) explored 1,2,2-Trifluorovinyl phenyl ether and its polymers, noting challenges in controlling reactions to produce olefinic monomers but achieving polymerization under certain conditions, like high pressure and gamma rays (Pummer & Wall, 1963). Wong et al. (2003) synthesized novel trifunctional and tetrafunctional trifluorovinyl aryl ether monomers for low loss optical waveguide applications, highlighting their thermal stability and processability (Wong et al., 2003). Additionally, Choi and Harris (2000) developed imide trimers terminated with trifluorovinyl ether groups, noting their potential for melt processing and thermal cyclopolymerization to high molecular weight polymers (Choi & Harris, 2000).
Radical Polymerization and Photopolymerization
Mifsud et al. (2007) identified biradicals during the thermal cyclopolymerization of trifluorovinyl aromatic ether monomers, offering insights into the polymerization process (Mifsud et al., 2007). Donovan, Ballenas, and Patton (2016) reported on thiol–trifluorovinyl ether photopolymerization as a method for creating semifluorinated polymer networks, highlighting its potential for producing hydrophobic materials (Donovan, Ballenas, & Patton, 2016).
Optical and Electronic Applications
Jin et al. (2003) developed phenylphosphine oxide-containing perfluorocyclobutyl (PFCB) polymers for potential space applications, emphasizing their high thermal stability and suitability for harsh environments (Jin et al., 2003). Smith and colleagues (1996) synthesized siloxane-containing PFCB aromatic polyethers, notable for their clear, flexible, and thermally stable elastomeric properties, suitable for various applications (Smith & Babb, 1996).
Fluoropolymer Chemistry
Ji et al. (1998) explored the use of p-((Trifluorovinyl)oxy)phenyl lithium in fluoropolymer chemistry, demonstrating its utility in producing a variety of trifluorovinyl ether monomers (Ji et al., 1998).
Future Directions
Research into trifluorovinyl ethers, including Phenyl trifluorovinyl ether, is ongoing. For example, a study on the synthesis and thermal stability of silicone resin containing trifluorovinyl ether groups has been conducted . This research could lead to new applications for these compounds in the future.
properties
IUPAC Name |
1,2,2-trifluoroethenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUFSELLSNXJCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579078 | |
Record name | [(Trifluoroethenyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl trifluorovinyl ether | |
CAS RN |
772-53-2 | |
Record name | [(Trifluoroethenyl)oxy]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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